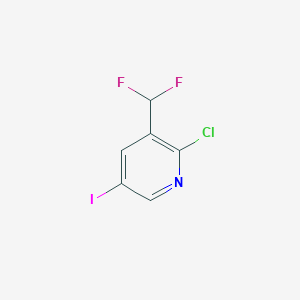
2-Chloro-3-(difluoromethyl)-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)-5-iodopyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-5-iodopyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(difluoromethyl)-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethyl)-5-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound is similar but lacks the iodine atom.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Another fluorinated heterocycle with different halogenation patterns.
2-Bromo-6-(difluoromethyl)pyridine: Similar structure with bromine instead of chlorine.
Uniqueness
2-Chloro-3-(difluoromethyl)-5-iodopyridine is unique due to the presence of both chlorine and iodine atoms along with the difluoromethyl group. This combination of halogens and the difluoromethyl group imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C6H3ClF2IN |
|---|---|
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethyl)-5-iodopyridine |
InChI |
InChI=1S/C6H3ClF2IN/c7-5-4(6(8)9)1-3(10)2-11-5/h1-2,6H |
Clé InChI |
MIHBXLFUXIRWMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


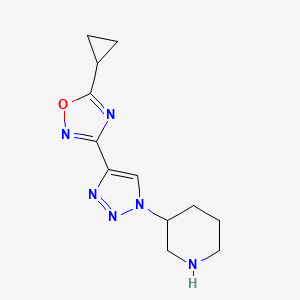
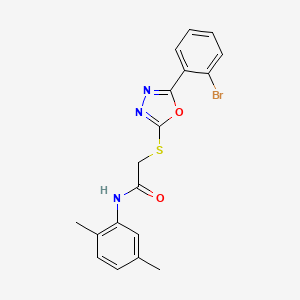


![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11781983.png)
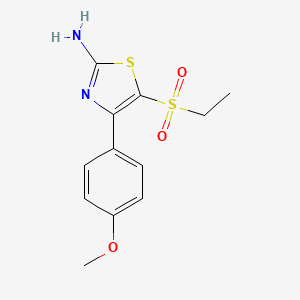
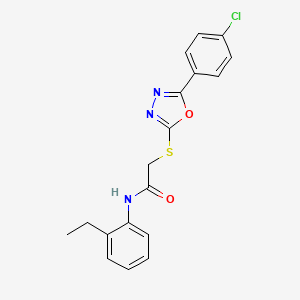




![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)
